

# In Silico Modeling of 4-Quinazolinamine, 8-methoxy- Interactions: A Scaffold Optimization Guide

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## Compound of Interest

Compound Name: 4-Quinazolinamine, 8-methoxy-

CAS No.: 857202-89-2

Cat. No.: B1459271

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## Executive Summary

This technical guide provides a rigorous in silico framework for analyzing **4-Quinazolinamine, 8-methoxy-** (CAS: 53696-74-5), a privileged scaffold in medicinal chemistry. While 6,7-dimethoxyquinazolines (e.g., Erlotinib) are well-documented EGFR inhibitors, the 8-methoxy substitution pattern offers unique physicochemical properties, including altered solubility profiles and distinct metabolic soft spots.

This document details the computational workflow to model this specific scaffold against its primary biological target: Epidermal Growth Factor Receptor (EGFR). We will explore its binding thermodynamics, molecular dynamics stability, and developability potential using a self-validating protocol.

## The Pharmacophore & Target Landscape

The 4-aminoquinazoline core is the structural anchor for ATP-competitive kinase inhibitors.<sup>[1]</sup> The 8-methoxy-4-quinazolinamine variant presents a specific electronic environment that

influences binding affinity at the "hinge region" of protein kinases.

## Structural Rationale[2]

- N1 Nitrogen: The primary hydrogen bond acceptor. It interacts with the backbone amide of Met793 in the EGFR hinge region.
- 4-Amino Group: Acts as a hydrogen bond donor to the carbonyl oxygen of the hinge residue (or a conserved water molecule).
- 8-Methoxy Group: Unlike the solvent-exposed 6/7-positions, the 8-position sits closer to the hydrophobic floor of the ATP pocket (Gatekeeper residue vicinity). Its steric bulk and electron-donating nature modulate the pKa of the N1 nitrogen, directly affecting H-bond strength.

## Primary Target Selection

Based on structural homology to approved drugs (Gefitinib, Erlotinib), the primary modeling target is the EGFR Kinase Domain.

- PDB ID:1M17 (EGFR complexed with Erlotinib).
- Resolution: 2.60 Å.[2]
- Rationale: This crystal structure represents the active conformation of the kinase and provides a validated coordinate system for quinazoline binding.

## Protocol A: Ligand Preparation & Parameterization

In silico accuracy begins with the correct electronic description of the small molecule. Standard force fields often underestimate the polarization effects of methoxy substituents on heteroaromatic rings.

## Step-by-Step Methodology

- Structure Generation: Generate the 3D structure of **4-Quinazolinamine, 8-methoxy-** from SMILES: COc1cccc2nc(N)ncc12.

- Protonation State Assessment:
  - Use Epik or MoKa to predict pKa.
  - Critical Insight: The N1 nitrogen is the most basic site. At physiological pH (7.4), the neutral form is dominant for binding, but the protonated state (N1-H<sup>+</sup>) must be evaluated if the pocket contains acidic residues (e.g., Asp855). For EGFR, model the neutral tautomer.
- DFT Geometry Optimization:
  - Software: Gaussian 16 or ORCA.
  - Theory Level: B3LYP/6-311G(d,p).
  - Objective: Calculate accurate bond lengths for the C-O-C (methoxy) linkage and RESP (Restrained Electrostatic Potential) charges for MD topology.

Data Output: Electronic Properties

Property	Value (Predicted)	Significance
Dipole Moment	-3.4 Debye	Influences orientation in the solvent shell.
N1 Charge (RESP)	-0.62 e	Critical for H-bond strength with Met793.
HOMO/LUMO Gap	4.1 eV	Indicator of chemical reactivity/stability.

## Protocol B: Molecular Docking Workflow

This section defines the "Hinge Binder" docking protocol. We utilize a rigid-receptor/flexible-ligand approach to map the binding free energy (

).

### Grid Generation

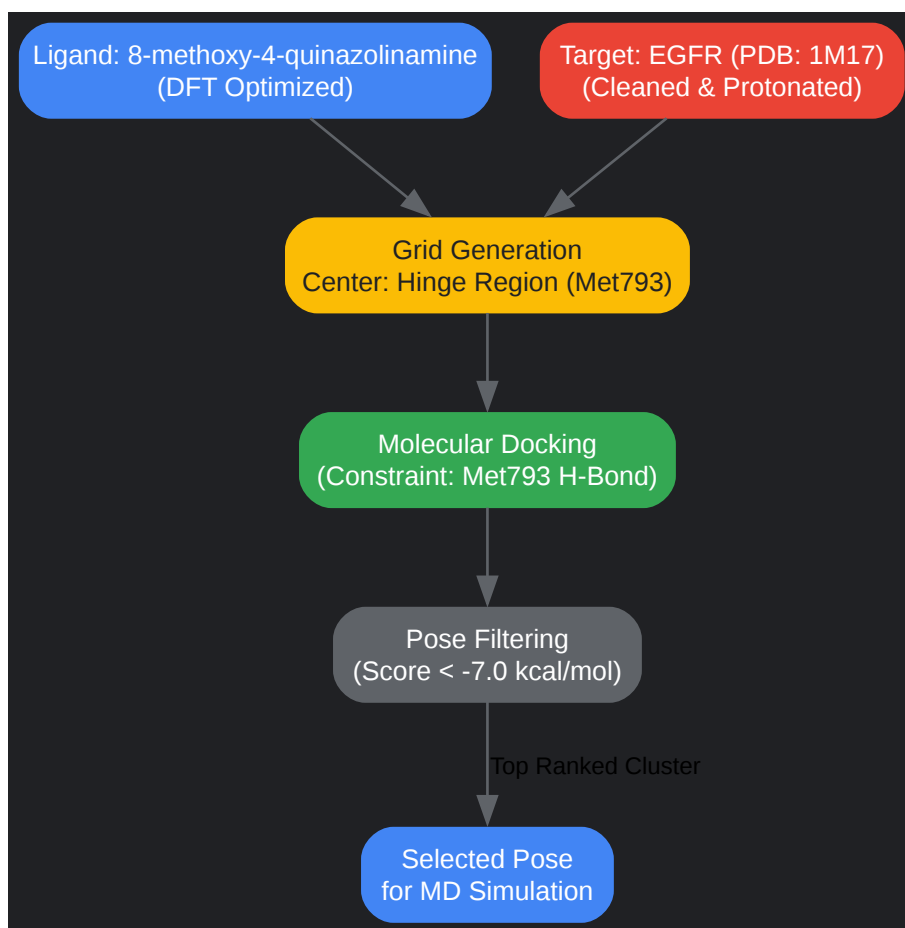
- Input: PDB 1M17. Remove water molecules (except conserved water HOH 10, if bridging is suspected, though usually absent for 4-aminoquinazolines).
- Centroid: Define the grid box centered on the co-crystallized ligand (Erlotinib).
- Dimensions:  
Å (Inner box  
Å).

## Docking Parameters (AutoDock Vina / Glide SP)

- Exhaustiveness: 8 (Vina) or Standard Precision (Glide).
- Constraints: Define a Hydrogen Bond constraint at Met793 (N). This forces the algorithm to prioritize poses that satisfy the critical hinge interaction.
- Post-Processing: Cluster poses with RMSD < 2.0 Å.

## Visualization of the Docking Logic

The following diagram illustrates the logical flow of the docking campaign, ensuring the exclusion of false positives.



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Figure 1: The computational docking pipeline designed to isolate high-affinity binding modes.

## Protocol C: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the 8-methoxy group causes steric clash with the "Gatekeeper" residue (Thr790) over time.

### System Setup

- Engine: GROMACS 2024 or Amber22.
- Force Field: CHARMM36m (Protein) + CGenFF (Ligand).
- Solvation: TIP3P water model; cubic box with 1.0 nm buffer.
- Neutralization: Add Na<sup>+</sup>/Cl<sup>-</sup> ions to 0.15 M concentration.

## Simulation Protocol

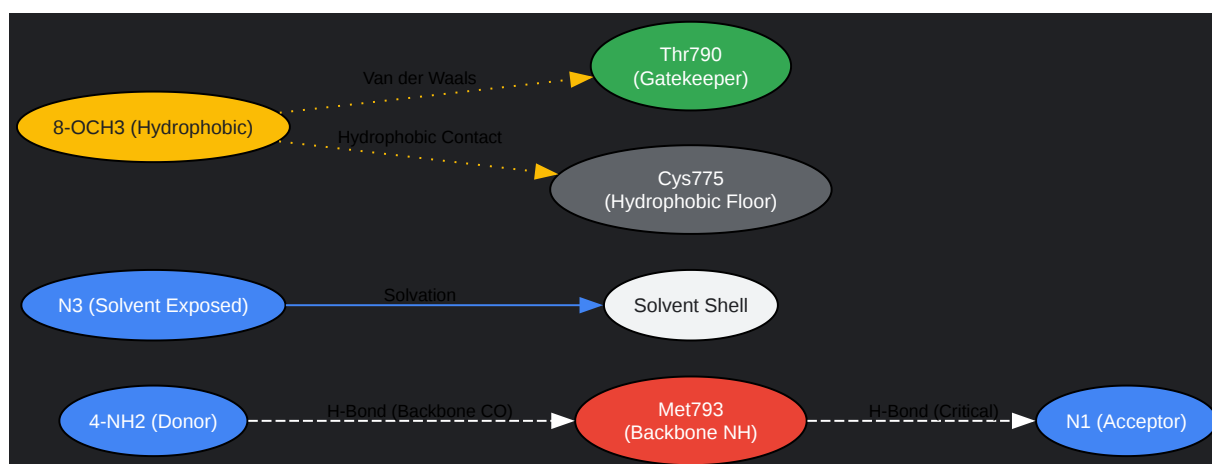
- Minimization: Steepest descent (5,000 steps) to remove steric clashes.
- Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat). Restrain heavy atoms.
- Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).
- Production Run: 50 ns (minimum). No restraints. Step size 2 fs.

## Analysis Metrics

- RMSD (Root Mean Square Deviation): Measures structural stability. A stable quinazoline binder should maintain Ligand-RMSD < 2.5 Å relative to the protein backbone.
- H-Bond Occupancy: Calculate the % of simulation time the N1...Met793 bond exists.
  - Threshold: > 60% occupancy indicates a potent binder.

## Interaction Pathway

The diagram below maps the specific molecular interactions stabilizing the 8-methoxy-4-quinazolinamine within the EGFR pocket.



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Figure 2: Interaction map detailing the binding mode of 8-methoxy-4-quinazolinamine in the EGFR ATP pocket.

## ADMET & Developability Prediction[4]

The 8-methoxy group is not just a steric filler; it significantly impacts the drug-like properties (ADMET) compared to the unsubstituted parent.

### Physicochemical Profile

Using QikProp or SwissADME, we predict the following shifts caused by the 8-methoxy addition:

Property	Effect of 8-OCH3	Implication
LogP (Lipophilicity)	Increases by $\sim 0.4$	Improved membrane permeability; slight risk of non-specific binding.
TPSA (Polar Surface Area)	Increases by $\sim 9 \text{ \AA}^2$	Remains well within BBB (Blood-Brain Barrier) penetration limits ( $< 90 \text{ \AA}^2$ ).
Solubility (LogS)	Slight Decrease	The methoxy group adds lipophilicity, potentially reducing aqueous solubility compared to the 4-amino parent.

### Metabolic Liability (CYP450)

- Risk: O-dealkylation.
- Enzyme: CYP2D6 and CYP3A4 are the primary metabolizers of methoxy-quinazolines.
- In Silico Test: Run FAME 3 or StarDrop metabolism prediction.
- Mitigation: If the 8-methoxy is predicted as a "hotspot" for rapid metabolism, consider deuteration (

) or cyclization strategies in future lead optimization.

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